molecular formula C33H54O6 B12771249 Vitamin D3 glucoside CAS No. 88508-78-5

Vitamin D3 glucoside

Cat. No.: B12771249
CAS No.: 88508-78-5
M. Wt: 546.8 g/mol
InChI Key: TZHZRFDYMGRNII-OTNJCUTNSA-N
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Description

Vitamin D3 glucoside is a compound that combines vitamin D3 (cholecalciferol) with a glucose molecule. Vitamin D3 is a fat-soluble vitamin that is crucial for maintaining calcium and phosphorus homeostasis in the body, which is essential for bone health. The addition of a glucose molecule to vitamin D3 can potentially enhance its solubility and bioavailability, making it easier for the body to absorb and utilize.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vitamin D3 glucoside typically involves the enzymatic or chemical glycosylation of vitamin D3. One common method is the use of glycosyltransferases, which are enzymes that facilitate the transfer of glucose from a donor molecule to vitamin D3. This reaction often requires specific conditions such as optimal pH, temperature, and the presence of cofactors.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using bioreactors that provide a controlled environment for the enzymatic glycosylation process. The use of immobilized enzymes can enhance the efficiency and yield of the reaction. Additionally, chemical methods involving the use of activated glucose derivatives and catalysts can also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Vitamin D3 glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives of this compound.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the glucose moiety, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications.

Scientific Research Applications

Vitamin D3 glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on the properties of vitamin D3.

    Biology: Researchers investigate its role in cellular processes, including its effects on calcium and phosphorus metabolism.

    Medicine: this compound is studied for its potential therapeutic applications in treating vitamin D deficiency, osteoporosis, and other bone-related disorders.

    Industry: It is used in the formulation of dietary supplements and fortified foods to enhance the bioavailability of vitamin D3.

Mechanism of Action

The mechanism of action of vitamin D3 glucoside involves its conversion to the active form of vitamin D3, 1,25-dihydroxyvitamin D3, in the body. This active form binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphorus homeostasis. The glucose moiety may enhance the solubility and absorption of vitamin D3, facilitating its conversion to the active form.

Comparison with Similar Compounds

Similar Compounds

    Vitamin D2 (ergocalciferol): A plant-derived form of vitamin D that is less potent than vitamin D3.

    1,25-dihydroxyvitamin D3 (calcitriol): The active form of vitamin D3 that directly regulates calcium and phosphorus metabolism.

    Vitamin D3 sulfate: A sulfated form of vitamin D3 that may have different solubility and bioavailability properties.

Uniqueness

Vitamin D3 glucoside is unique due to the presence of the glucose moiety, which can enhance its solubility and bioavailability compared to other forms of vitamin D. This makes it a promising candidate for use in dietary supplements and fortified foods to improve vitamin D status in populations at risk of deficiency.

Properties

CAS No.

88508-78-5

Molecular Formula

C33H54O6

Molecular Weight

546.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H54O6/c1-20(2)8-6-9-22(4)26-15-16-27-23(10-7-17-33(26,27)5)12-13-24-18-25(14-11-21(24)3)38-32-31(37)30(36)29(35)28(19-34)39-32/h12-13,20,22,25-32,34-37H,3,6-11,14-19H2,1-2,4-5H3/b23-12+,24-13-/t22-,25+,26-,27+,28-,29-,30+,31-,32-,33-/m1/s1

InChI Key

TZHZRFDYMGRNII-OTNJCUTNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

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